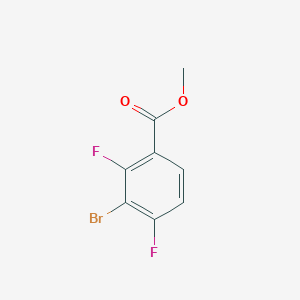

Methyl 3-bromo-2,4-difluorobenzoate

Description

The Role of Halogenation in Modulating Reactivity and Selectivity in Aromatic Systems

The reactivity of halogens in these substitutions decreases down the group: F > Cl > Br > I. numberanalytics.com Fluorine is highly reactive, while iodine is the least reactive. numberanalytics.com This trend is a result of the interplay between two opposing effects: the inductive effect and the resonance effect. The high electronegativity of halogens withdraws electron density from the ring inductively, deactivating it. youtube.com Conversely, the lone pairs on the halogen can be donated to the ring through resonance, which activates the ring, particularly at the ortho and para positions. youtube.commasterorganicchemistry.com For fluorine, the inductive effect is strong, but its p-orbitals overlap well with the carbon p-orbitals of the benzene (B151609) ring, allowing for significant resonance donation. youtube.com

Significance of Benzoate (B1203000) Esters as Synthetic Intermediates and Precursors

Benzoate esters are widely recognized as crucial synthetic intermediates and precursors in organic chemistry. dergipark.org.tr Their importance lies in their stability and the array of transformations they can undergo. The ester group can be readily converted into other functional groups, such as carboxylic acids, amides, and alcohols, providing a versatile handle for molecular elaboration. libretexts.org

For instance, the ester can be hydrolyzed to the corresponding benzoic acid, reduced to a benzyl (B1604629) alcohol, or reacted with amines to form benzamides. libretexts.org Furthermore, the ester functionality can influence the reactivity of the aromatic ring, often acting as a meta-director in electrophilic aromatic substitution reactions due to its electron-withdrawing nature. libretexts.org The synthesis of benzoate esters is typically achieved through the Fischer esterification of a benzoic acid with an alcohol in the presence of an acid catalyst. dergipark.org.trresearchgate.net

Contextualization of Methyl 3-bromo-2,4-difluorobenzoate within the Fluorinated Aromatic Landscape

This compound is a polyhalogenated aromatic compound that holds significant potential in synthetic chemistry. mdpi.comuni.lu Its structure, featuring two fluorine atoms and a bromine atom on the benzene ring, alongside a methyl ester group, provides a unique combination of reactive sites and electronic properties. The specific placement of these substituents dictates its reactivity and potential applications.

Importance of Fluorine Atoms in Ortho and Para Positions

The presence of fluorine atoms at the ortho (position 2) and para (position 4) positions to the methyl ester group in this compound is of particular strategic importance. Fluorine is the most electronegative element, and its presence on an aromatic ring significantly lowers the electron density of the ring through a strong inductive effect. youtube.com This deactivation makes the ring less susceptible to electrophilic attack.

However, the fluorine atoms also possess lone pairs of electrons that can be donated to the ring via resonance, particularly stabilizing positive charges at the ortho and para positions. youtube.commasterorganicchemistry.com In the context of nucleophilic aromatic substitution (SNAr), the strong electron-withdrawing nature of the ortho and para fluorine atoms activates the ring towards attack by nucleophiles. Aryl fluorides are surprisingly effective substrates in SNAr reactions because the rate-determining step is the initial nucleophilic attack, which is accelerated by the electron-withdrawing fluorine, and not the departure of the leaving group. youtube.com

Bromine as a Strategic Leaving Group or Functional Handle

The bromine atom at position 3 of this compound serves as a versatile functional handle. In many reactions, bromide is an excellent leaving group, particularly in nucleophilic aromatic substitution and cross-coupling reactions. youtube.com Its departure is often a key step in the formation of new carbon-carbon or carbon-heteroatom bonds.

Furthermore, the carbon-bromine bond can be readily converted to other functional groups through reactions such as lithium-halogen exchange or by participating in various palladium-catalyzed cross-coupling reactions like Suzuki, Stille, and Heck reactions. This allows for the introduction of a wide range of substituents at this position, further diversifying the synthetic utility of the molecule. The ability of bromine to act as a leaving group or a site for further functionalization makes it a strategically important component of this polyhalogenated aromatic compound. nih.gov

Overview of Research Trajectories for Similar Polyhalogenated Aromatic Compounds

Research into polyhalogenated aromatic compounds (PHAs) is a broad and active field, driven by their diverse applications and environmental persistence. nih.gov Many studies focus on the synthesis of novel PHAs and their use as building blocks for complex molecules. rsc.org For example, derivatives of polyhalogenated pyridines have been synthesized and their reactions explored. rsc.org

Another significant area of research involves understanding the biological and toxicological effects of PHAs. mdpi.comnih.gov Many of these compounds are persistent organic pollutants and their impact on living organisms is a major concern. mdpi.com Studies have investigated the effects of polyhalogenated aromatic hydrocarbons on metabolism and reproduction. nih.govnih.gov The development of analytical methods, such as high-performance liquid chromatography, is crucial for monitoring the presence and effects of these compounds in biological systems. nih.gov The unique substitution patterns of compounds like this compound offer opportunities to explore new chemical space and develop novel synthetic methodologies.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-bromo-2,4-difluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKRVCQHKXUICKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293558 | |

| Record name | Methyl 3-bromo-2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935534-49-9 | |

| Record name | Methyl 3-bromo-2,4-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=935534-49-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-2,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 3-bromo-2,4-difluorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity and Reaction Mechanisms of Methyl 3 Bromo 2,4 Difluorobenzoate

Nucleophilic Aromatic Substitution (SNAr) Reactions

The core reactivity of methyl 3-bromo-2,4-difluorobenzoate is defined by the SNAr mechanism. This process typically involves a two-step sequence: the initial addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of a leaving group. libretexts.org The stability of this intermediate is crucial and is significantly enhanced by the presence of electron-withdrawing groups. libretexts.orgnih.gov

Displacement of Bromine and Fluorine Atoms

The presence of both bromine and fluorine atoms on the benzene (B151609) ring of this compound raises questions of regioselectivity in SNAr reactions. The position of nucleophilic attack is dictated by a combination of factors, including the nature of the leaving group and the electronic activation of the ring carbons.

In SNAr reactions, the rate of substitution is highly dependent on the ability of the leaving group to depart. Generally, the bond strength to the aromatic carbon increases in the order I < Br < Cl < F. However, in the context of SNAr, the high electronegativity of fluorine makes the attached carbon atom highly electrophilic and susceptible to nucleophilic attack. This often results in fluorine being a better leaving group than other halogens in this type of reaction. youtube.com The positions ortho and para to the electron-withdrawing ester group are activated towards nucleophilic attack. In this compound, the fluorine at C-2 and the bromine at C-3 are ortho and meta to the ester group, respectively, while the fluorine at C-4 is para. This positioning makes the C-2 and C-4 positions the most likely sites for nucleophilic substitution.

The two fluorine atoms and the methyl ester group are strong electron-withdrawing groups that play a pivotal role in activating the benzene ring for nucleophilic aromatic substitution. These groups delocalize the negative charge of the Meisenheimer intermediate through resonance and inductive effects, thereby stabilizing it and facilitating the reaction. libretexts.org The ester group at C-1 activates the ortho (C-2) and para (C-4) positions. The fluorine atoms also contribute to this activation through their strong inductive electron withdrawal. This combined electronic effect makes the ring highly susceptible to attack by a wide range of nucleophiles. youtube.com

Reaction with Nitrogen-Containing Nucleophiles (Amines, Hydrazines)

This compound readily reacts with various nitrogen-containing nucleophiles. For instance, its reaction with amines can lead to the formation of substituted anilines, which are important intermediates in the synthesis of pharmaceuticals and other fine chemicals. The regioselectivity of these reactions is often high, with the nucleophile preferentially displacing one of the fluorine atoms, typically the one at the 4-position due to the strong para-activating effect of the ester group.

Reaction with Oxygen-Containing Nucleophiles (Alcohols, Phenols)

Reactions with oxygen-containing nucleophiles, such as alcohols and phenols, proceed under basic conditions to yield the corresponding ethers. For example, the reaction with phenols in the presence of a base like cesium carbonate (Cs₂CO₃) can result in the formation of phenoxybenzoates. beilstein-journals.orgresearchgate.net The specific conditions, such as the choice of solvent and base, can influence the reaction's efficiency and selectivity. beilstein-journals.orgresearchgate.net

Reaction with Sulfur-Containing Nucleophiles (Thiols)

Sulfur-containing nucleophiles, like thiols, are also effective in SNAr reactions with activated aryl halides. The reaction of this compound with thiols would be expected to produce thioethers. These reactions often proceed with high chemoselectivity. nih.gov

Cross-Coupling Reactions of this compound

This compound serves as a versatile substrate in a variety of palladium-catalyzed cross-coupling reactions. The presence of the bromine atom allows for oxidative addition to a low-valent palladium center, initiating the catalytic cycle. The fluorine atoms and the methyl ester group, being electron-withdrawing, can influence the reactivity of the C-Br bond and the subsequent steps in the coupling process. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon bonds, enabling the construction of complex molecular architectures from relatively simple precursors.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of a carbon-carbon bond between an organohalide and an organoboron compound, catalyzed by a palladium complex. researchgate.net For a substrate like this compound, this reaction allows for the introduction of a wide array of aryl or heteroaryl groups at the C3 position.

The general reaction scheme involves the coupling of the aryl bromide with a boronic acid or a boronic ester in the presence of a palladium catalyst and a base. The reaction is valued for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts. researchgate.net

A typical catalytic cycle for the Suzuki-Miyaura coupling begins with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron species, which is activated by the base. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of similar ortho-bromoanilines and other aryl bromides provides a strong basis for predicting its behavior. researchgate.net For instance, efficient coupling of aryl bromides, including those with electron-withdrawing groups, is well-established. researchgate.netacs.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Example | Purpose |

| Aryl Halide | This compound | Electrophilic partner |

| Boron Reagent | Arylboronic acid (Ar-B(OH)₂) or Arylboronic ester (Ar-B(OR)₂) | Nucleophilic partner |

| Catalyst | Pd(OAc)₂, PdCl₂(dppf), CataXCium A Pd G3 | Facilitates C-C bond formation |

| Ligand | Phosphine (B1218219) ligands (e.g., SPhos, XPhos) | Stabilizes and activates the catalyst |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boron reagent |

| Solvent | Toluene/Water, Dioxane, DMF | Reaction medium |

Heck and Sonogashira Couplings

Heck Coupling

The Heck reaction is a palladium-catalyzed method for the C-C coupling of an unsaturated halide with an alkene. wikipedia.org This reaction would allow for the introduction of a vinyl group at the C3 position of the this compound ring. The reaction is typically carried out in the presence of a palladium catalyst, a base (like triethylamine), and often a phosphine ligand. wikipedia.orgnih.gov

The presence of electron-withdrawing groups on the aryl halide, such as the two fluorine atoms and the methyl ester in this compound, is generally beneficial for the Heck reaction, often leading to higher yields and milder reaction conditions. nih.govresearchgate.net The reaction is stereoselective, typically favoring the formation of the trans-alkene product. wikipedia.org

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. researchgate.net This provides a direct route to arylalkynes from this compound. The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. researchgate.net The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation (where the copper acetylide transfers the alkyne group to the palladium), and reductive elimination.

Modern protocols have been developed that are copper-free, which can be advantageous in preventing the homocoupling of the alkyne. The efficiency of Sonogashira couplings can be influenced by the choice of ligand and reaction conditions. For instance, phosphine ligands like XPhos have been shown to be effective in the coupling of various aryl halides. rsc.org

Kumada, Negishi, and Stille Couplings

Kumada Coupling

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by nickel or palladium complexes. organic-chemistry.orgwikipedia.org For this compound, this would involve its reaction with an aryl or vinyl Grignard reagent (R-MgBr). Palladium catalysts are often preferred due to their broader scope and higher chemoselectivity. nrochemistry.comyoutube.com A key consideration for this reaction is the high reactivity and basicity of the Grignard reagent, which may not be compatible with certain functional groups. The reaction is typically performed in ethereal solvents like THF or diethyl ether. wikipedia.org

Negishi Coupling

The Negishi coupling is a powerful C-C bond-forming reaction between an organohalide and an organozinc reagent, catalyzed by nickel or palladium. organic-chemistry.orgnih.gov This method is known for its high functional group tolerance. This compound could be coupled with various organozinc compounds (R-ZnX) to form a new C-C bond at the C3 position. The use of specialized ligands, such as biarylphosphines like CPhos, has been shown to be effective for the coupling of a wide range of aryl bromides, including those that are sterically demanding or electronically deactivated. organic-chemistry.orgnih.govmit.edu

Stille Coupling

The Stille reaction couples an organic halide with an organotin reagent (organostannane), catalyzed by palladium. wikipedia.orguwindsor.ca This reaction is notable for its tolerance of a wide variety of functional groups, and the organostannanes are generally stable to air and moisture. The reaction of this compound with an organostannane (R-SnBu₃) would yield the corresponding coupled product. The rate-determining step is often the transmetalation, and additives like copper(I) iodide (CuI) can sometimes accelerate the reaction. harvard.edu A significant drawback is the toxicity of the organotin byproducts, which can complicate purification. harvard.edu

Catalyst Systems and Ligand Effects in Cross-Coupling

The success of cross-coupling reactions involving substrates like this compound is highly dependent on the catalyst system employed. This system comprises a palladium precursor and, typically, a supporting ligand.

Palladium Precursors : Common choices include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium(II) chloride (PdCl₂), and preformed palladium(0) complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). wikipedia.org

Ligands : Ligands play a crucial role in stabilizing the palladium catalyst, influencing its reactivity, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination). Electron-rich, bulky phosphine ligands are often highly effective.

Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, CPhos) are widely used due to their ability to promote the coupling of challenging substrates, including electron-rich, electron-poor, and sterically hindered aryl halides. rsc.orgorganic-chemistry.org

N-Heterocyclic Carbenes (NHCs) have emerged as powerful ligands for cross-coupling reactions, known for forming highly stable and active palladium complexes. nih.gov

Phosphinous acids and other specialized ligands have also been developed for specific applications. organic-chemistry.org

The choice of ligand can significantly impact the reaction's yield, rate, and selectivity. For example, in Negishi couplings, the ligand CPhos was found to be superior in suppressing undesired side reactions compared to other ligands. organic-chemistry.org In Sonogashira couplings of challenging substrates, the choice of phosphine ligand can be critical for achieving good conversion. rsc.org

Organometallic Chemistry (Lithiation, Grignard Reactions)

The bromine and fluorine substituents on the aromatic ring of this compound provide handles for various organometallic transformations, primarily through the formation of Grignard or organolithium reagents. These intermediates are potent nucleophiles and bases, enabling a wide range of subsequent reactions.

Regioselective Lithiation and Subsequent Quenching with Electrophiles

The generation of organolithium species from aryl halides can proceed via two main pathways: halogen-metal exchange or deprotonation (lithiation). The regioselectivity of these processes is strongly influenced by the substituents on the aromatic ring and the reaction conditions.

For a molecule like this compound, the fluorine atoms act as ortho-directing groups for lithiation due to their inductive effect, which acidifies the adjacent protons. researchgate.netepfl.ch

Deprotonation (C-H Lithiation) : Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) is expected to selectively remove the most acidic proton on the ring. In the case of the closely related 1-bromo-2,4-difluorobenzene (B57218), reaction with LDA leads to deprotonation at the C3 position, which is situated between the two fluorine atoms. psu.edu By analogy, for this compound, lithiation would be expected to occur at the C5 position, directed by the two adjacent fluorine atoms. Subsequent quenching of this organolithium intermediate with an electrophile (E+) would introduce a new substituent at this position.

Halogen-Metal Exchange (Br-Li Exchange) : Alternatively, treatment with an alkyllithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), typically in an ethereal solvent at low temperature, can lead to bromine-lithium exchange. psu.edu This reaction is generally faster than deprotonation when using alkyllithium bases. This would generate a lithium species at the C3 position, which can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, silyl (B83357) halides) to introduce a functional group at the original site of the bromine atom. psu.eduresearchgate.net

The choice of base and solvent is therefore critical in determining the regiochemical outcome of the reaction.

Table 2: Predicted Regioselectivity of Lithiation of this compound

| Reagent/Conditions | Predicted Pathway | Position of Lithiation | Subsequent Product after Quench with E⁺ |

| LDA, THF, -78 °C | Deprotonation | C5 | Methyl 3-bromo-5-E-2,4-difluorobenzoate |

| n-BuLi, Ether, -78 °C | Br-Li Exchange | C3 | Methyl 3-E-2,4-difluorobenzoate |

Grignard Reactions

The formation of a Grignard reagent from this compound is achieved by reacting it with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). mnstate.eduwikipedia.org This reaction involves the insertion of magnesium into the carbon-bromine bond, forming the organomagnesium species, methyl 3-(bromomagnesio)-2,4-difluorobenzoate.

The resulting Grignard reagent is a strong nucleophile and a strong base. youtube.com It can react with a wide variety of electrophiles:

With aldehydes and ketones : It adds to the carbonyl group to form secondary and tertiary alcohols, respectively, after acidic workup. mnstate.edu

With esters : It typically adds twice to form a tertiary alcohol where two of the alkyl groups are derived from the Grignard reagent. mnstate.edu However, the presence of the ester within the Grignard reagent itself could lead to polymerization or intramolecular reactions, complicating this transformation.

With carbon dioxide : It reacts to form a carboxylate, which upon acidification yields the corresponding dicarboxylic acid derivative.

As a base : It will be protonated by any protic source, including water, alcohols, and carboxylic acids. youtube.com

The formation of the Grignard reagent must be conducted under strictly anhydrous conditions, as any trace of water will quench the reagent as it forms. wikipedia.org

Formation of Grignard Reagents for Carbon-Carbon Bond Formation

The formation of a Grignard reagent from this compound provides a powerful tool for creating new carbon-carbon bonds. This process involves the selective reaction of the bromine atom with magnesium metal, leaving the fluorine atoms and the ester group intact under carefully controlled conditions.

The reactivity of halogens in the formation of Grignard reagents follows the general trend of I > Br > Cl > F. This selectivity is attributed to the bond dissociation energies of the carbon-halogen bonds. The weaker carbon-bromine bond reacts preferentially with magnesium over the much stronger carbon-fluorine bonds. Therefore, in the case of this compound, the Grignard reagent is selectively formed at the site of the bromine atom.

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). The presence of the ester functionality in the molecule requires careful temperature control, as Grignard reagents are known to react with esters. Low temperatures, often below 0°C, are crucial to prevent the newly formed Grignard reagent from attacking the ester group of another molecule, which would lead to the formation of a tertiary alcohol as a byproduct.

Once formed, the Grignard reagent, methyl 3-(magnesiobromo)-2,4-difluorobenzoate, is a potent nucleophile. The carbon-magnesium bond is highly polarized, with the carbon atom bearing a partial negative charge, making it highly reactive towards a variety of electrophiles. This reactivity can be harnessed to form new carbon-carbon bonds by reacting the Grignard reagent with electrophilic partners such as aldehydes, ketones, and carbon dioxide. For instance, reaction with an aldehyde would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. The reaction with carbon dioxide, followed by an acidic workup, leads to the formation of the corresponding carboxylic acid.

| Reactant (Electrophile) | Product | Bond Formed |

| Aldehyde (R'CHO) | Secondary Alcohol | C-C |

| Ketone (R'R''CO) | Tertiary Alcohol | C-C |

| Carbon Dioxide (CO₂) | Carboxylic Acid | C-C |

Hydrolysis and Transesterification of the Ester Moiety

The methyl ester group of this compound is susceptible to nucleophilic attack, leading to hydrolysis or transesterification reactions. The presence of the electron-withdrawing fluorine and bromine atoms on the aromatic ring enhances the electrophilicity of the carbonyl carbon, making it more prone to attack by nucleophiles compared to unsubstituted methyl benzoate (B1203000).

Under acidic conditions, the hydrolysis of this compound to 3-bromo-2,4-difluorobenzoic acid and methanol (B129727) can be achieved. The reaction mechanism involves the initial protonation of the carbonyl oxygen by an acid catalyst, which increases the electrophilicity of the carbonyl carbon. zenodo.orgauburn.edu A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a methanol molecule, followed by deprotonation of the carbonyl oxygen, yields the carboxylic acid product. The rate of this reaction is influenced by the concentration of the acid and the temperature. Due to the electronic effects of the halogen substituents, the hydrolysis of this ester is expected to be faster than that of methyl benzoate under similar conditions.

The hydrolysis of this compound is significantly accelerated in the presence of a base, a process also known as saponification. The reaction proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate, which then collapses to expel the methoxide (B1231860) ion as a leaving group, resulting in the formation of 3-bromo-2,4-difluorobenzoic acid. In a basic medium, the carboxylic acid is deprotonated to form the corresponding carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

Studies on the alkaline hydrolysis of substituted methyl benzoates have shown that electron-withdrawing groups increase the reaction rate. zenodo.orgdoubtnut.com The bromine and fluorine atoms in this compound are strongly electron-withdrawing, thus increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydroxide ion. Consequently, the base-catalyzed hydrolysis of this compound is expected to be considerably faster than that of unsubstituted methyl benzoate.

Enzymatic hydrolysis offers a mild and selective method for the cleavage of the ester bond in this compound. Enzymes such as lipases and esterases are known to catalyze the hydrolysis of a wide range of esters. wikipedia.org These biocatalysts can exhibit high chemo-, regio-, and enantioselectivity, operating under mild pH and temperature conditions, which can be advantageous when other sensitive functional groups are present in the molecule.

The feasibility of enzymatic hydrolysis for this specific substrate is supported by studies showing that lipases can catalyze the hydrolysis of fluorinated esters. mdpi.com For example, lipase (B570770) from Candida antarctica (Novozym 435) has been shown to be effective in the transesterification of various substituted methyl benzoates. nih.gov The selectivity and efficiency of the enzymatic hydrolysis would depend on the specific enzyme used, the reaction medium, and other conditions such as pH and temperature. The enzyme's active site must be able to accommodate the substituted aromatic ring.

| Enzyme Type | Potential for Hydrolysis | Key Advantages |

| Lipases | High | Mild reaction conditions, high selectivity |

| Esterases | High | Broad substrate specificity, can be highly selective |

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol. This reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

In acid-catalyzed transesterification, the mechanism is similar to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The reaction is typically carried out using a large excess of the new alcohol to drive the equilibrium towards the desired product.

Base-catalyzed transesterification involves the reaction of the ester with an alkoxide. The alkoxide, a stronger nucleophile than the corresponding alcohol, attacks the carbonyl carbon to form a tetrahedral intermediate, which then eliminates a methoxide ion.

For this compound, transesterification allows for the synthesis of a variety of other esters of 3-bromo-2,4-difluorobenzoic acid. The choice of catalyst and reaction conditions will depend on the specific alcohol being used and the desired outcome. The electron-withdrawing substituents on the aromatic ring are expected to facilitate this reaction, similar to their effect on hydrolysis.

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds, offering detailed insights into the chemical environment of magnetically active nuclei. For Methyl 3-bromo-2,4-difluorobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional (2D) NMR techniques, is indispensable for a comprehensive understanding of its molecular framework.

It is important to note that while extensive searches for experimental data have been conducted, specific, publicly available experimental spectra for this compound are not readily found in the scientific literature. The following discussions are therefore based on established principles of NMR spectroscopy and analysis of related structures. The data presented in the tables are predicted values, which serve as a guide for the expected spectral characteristics of the compound.

¹H NMR for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to reveal the number of different types of protons, their chemical environment, and their coupling interactions with neighboring nuclei. The aromatic region of the spectrum would be of particular interest, providing key information about the substitution pattern on the benzene (B151609) ring.

Expected ¹H NMR Data:

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| OCH₃ | 3.9 - 4.0 | s | - |

| Ar-H | 7.2 - 7.8 | m | - |

The methyl protons of the ester group are anticipated to appear as a sharp singlet in the upfield region of the spectrum. The aromatic protons, due to the complex spin-spin coupling with each other and with the fluorine atoms, are expected to give rise to a complex multiplet in the downfield region.

¹³C NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift influenced by the electronegativity of the attached atoms (bromine, fluorine, and oxygen).

Expected ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | 160 - 165 |

| C-Br | 105 - 115 |

| C-F | 150 - 165 (with C-F coupling) |

| Aromatic C-H | 110 - 135 |

| Aromatic C-COOCH₃ | 120 - 130 |

| OCH₃ | 52 - 55 |

The carbonyl carbon of the ester group will resonate at the lowest field. The carbons directly bonded to the highly electronegative fluorine atoms will also exhibit significant downfield shifts and will show characteristic splitting due to carbon-fluorine coupling. The carbon bearing the bromine atom will also have a distinct chemical shift.

¹⁹F NMR for Fluorine Environment and Coupling Analysis

¹⁹F NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. For this compound, this technique is crucial for confirming the presence and distinct environments of the two fluorine atoms on the aromatic ring. The chemical shifts and coupling patterns provide invaluable structural information.

Expected ¹⁹F NMR Data:

| Fluorine Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

| F at C-2 | -110 to -130 | dd | J(F-F), J(F-H) |

| F at C-4 | -100 to -120 | dd | J(F-F), J(F-H) |

The two fluorine atoms are in different chemical environments and are expected to show distinct signals. Each fluorine signal will likely appear as a doublet of doublets due to coupling with the other fluorine atom (ortho-coupling) and with the adjacent aromatic proton.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment

Two-dimensional NMR techniques are instrumental in piecing together the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the aromatic protons, helping to trace the connectivity within the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton with the carbon atom to which it is directly attached, allowing for the unambiguous assignment of the protonated aromatic carbons.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a key analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the precise elemental formula.

Expected HRMS Data:

| Ion | Calculated m/z |

| [M]⁺ (C₈H₅⁷⁹BrF₂O₂) | 249.9441 |

| [M]⁺ (C₈H₅⁸¹BrF₂O₂) | 251.9420 |

The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, would result in a characteristic isotopic pattern for the molecular ion peak, with two peaks of approximately equal intensity separated by two mass units. The accurate mass measurement from HRMS would confirm the elemental composition as C₈H₅BrF₂O₂.

The fragmentation pattern observed in the mass spectrum would provide further structural evidence. Common fragmentation pathways for benzoate (B1203000) esters include the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃), as well as fragmentation of the aromatic ring. The presence of bromine and fluorine atoms would also influence the fragmentation, leading to characteristic ion fragments.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

A primary fragmentation pathway would likely involve the loss of the methoxy group (•OCH₃) from the ester functionality, resulting in the formation of a stable acylium ion. This is a common fragmentation for methyl esters. Another probable fragmentation is the loss of the entire ester group as a methyl radical (•CH₃) followed by the loss of carbon dioxide (CO₂).

Furthermore, the presence of halogen atoms introduces additional fragmentation possibilities. The cleavage of the carbon-bromine bond could occur, leading to the loss of a bromine radical (•Br). The relative abundance of these fragment ions in the MS/MS spectrum would provide valuable information for confirming the structure of the parent molecule.

Table 1: Predicted Major Fragment Ions in the Tandem Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (calculated) |

| [M - •OCH₃]⁺ | 3-bromo-2,4-difluorobenzoyl cation | 221/223 |

| [M - •Br]⁺ | Methyl 2,4-difluorobenzoate cation | 171 |

| [C₆H₂F₂Br]⁺ | Bromodifluorophenyl cation | 191/193 |

Note: The m/z values for bromine-containing fragments are presented as a doublet (e.g., 221/223) reflecting the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the various functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Characteristic Vibrations of Ester, Aromatic, and Halogen Moieties

The IR spectrum of this compound would be expected to exhibit several key absorption bands that confirm the presence of the ester, aromatic ring, and halogen substituents.

The most prominent feature would be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ester group. For aromatic esters, this band typically appears in the region of 1730-1715 cm⁻¹. The conjugation of the carbonyl group with the aromatic ring slightly lowers the frequency compared to saturated esters.

The C-O stretching vibrations of the ester group would also be present and are typically observed as two distinct bands. The asymmetric C-O-C stretch usually appears as a strong band between 1300-1200 cm⁻¹, while the symmetric stretch is found at a lower frequency, typically in the 1150-1000 cm⁻¹ region.

The presence of the aromatic ring would be indicated by several characteristic absorptions. The C-H stretching vibrations of the aromatic protons would appear above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring typically give rise to a series of bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations would also be expected in the 900-690 cm⁻¹ range, and their specific positions can sometimes provide information about the substitution pattern on the ring.

The carbon-halogen bonds also have characteristic stretching vibrations. The C-F stretching vibrations are typically strong and appear in the 1350-1150 cm⁻¹ region. The C-Br stretching vibration would be observed at a much lower frequency, generally in the 680-515 cm⁻¹ range.

Table 2: Predicted Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Ester | C=O Stretch | 1730 - 1715 |

| Ester | Asymmetric C-O-C Stretch | 1300 - 1200 |

| Ester | Symmetric C-O-C Stretch | 1150 - 1000 |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1600 - 1450 |

| Halogen | C-F Stretch | 1350 - 1150 |

| Halogen | C-Br Stretch | 680 - 515 |

X-ray Crystallography for Solid-State Structure Determination

While a specific crystal structure for this compound has not been reported in the searched literature, we can infer its likely solid-state characteristics based on the analysis of similar halogenated aromatic compounds. X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal lattice.

Crystal Packing and Intermolecular Interactions

In the solid state, molecules of this compound would likely pack in a manner that maximizes van der Waals forces and facilitates favorable intermolecular interactions. The planar aromatic rings would be expected to engage in π-π stacking interactions , where the electron-rich aromatic systems of adjacent molecules align.

The presence of fluorine and bromine atoms, as well as the oxygen atoms of the ester group, introduces the possibility of various halogen bonding and other weak intermolecular interactions . For instance, the electrophilic region on the bromine atom (σ-hole) could interact with the nucleophilic regions of neighboring molecules, such as the oxygen atoms of the carbonyl group. Similarly, C-H···O and C-H···F hydrogen bonds, although weak, could play a role in stabilizing the crystal lattice.

Bond Lengths and Angles Analysis

A detailed analysis of the bond lengths and angles would reveal the influence of the electron-withdrawing fluorine and bromine atoms on the geometry of the benzene ring and the ester group.

The C-C bond lengths within the aromatic ring would be expected to be in the typical range of 1.38-1.40 Å, although some distortion from a perfect hexagon is likely due to the presence of the substituents. The C-Br and C-F bond lengths would be consistent with those observed for other brominated and fluorinated aromatic compounds.

The geometry around the ester group would also be of interest. The C=O double bond would be significantly shorter than the C-O single bonds of the ester. The bond angles around the sp² hybridized carbon atoms of the aromatic ring would be close to 120°, with some deviation expected due to steric and electronic effects of the bulky bromine atom and the electronegative fluorine atoms.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational method to investigate the electronic structure and properties of molecules. For methyl 3-bromo-2,4-difluorobenzoate, DFT calculations would be instrumental in elucidating its fundamental chemical nature.

Optimization of Molecular Geometry and Electronic Structure

The electronic structure, including the distribution of electron density and the molecular electrostatic potential (MEP), can also be mapped. The MEP would highlight the electrophilic and nucleophilic regions of the molecule. It is anticipated that the electronegative fluorine and oxygen atoms would create regions of negative electrostatic potential, while the hydrogen atoms of the methyl group and the region around the bromine atom might exhibit positive potential.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

| C-Br Bond Length | ~1.90 Å |

| C-F Bond Lengths | ~1.35 Å |

| C=O Bond Length | ~1.21 Å |

| C-O (ester) Bond Length | ~1.36 Å |

| O-CH3 Bond Length | ~1.44 Å |

| C-C (aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-C-C Bond Angles (ring) | ~118° - 122° |

Note: These are estimated values based on typical bond lengths and angles for similar organic compounds and are for illustrative purposes pending specific DFT calculations.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)

DFT calculations are highly effective in predicting spectroscopic parameters, which can aid in the experimental characterization of the compound.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: The ¹H and ¹³C NMR chemical shifts can be calculated to predict the NMR spectrum. The chemical shifts are sensitive to the local electronic environment of each nucleus. For this compound, the aromatic protons and carbons would exhibit shifts influenced by the electron-withdrawing effects of the halogen and ester groups. The methyl protons would appear as a singlet, with a chemical shift typical for an ester methyl group.

Infrared (IR) Frequencies: The vibrational frequencies in the IR spectrum can also be computed. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and wagging of the various functional groups. Key predicted vibrational frequencies would include the C=O stretching of the ester group, C-F stretching, C-Br stretching, and various aromatic C-H and C-C vibrations.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value |

| ¹H NMR | |

| Aromatic-H | δ 7.0 - 8.0 ppm |

| Methyl-H | δ ~3.9 ppm (singlet) |

| ¹³C NMR | |

| Carbonyl-C | δ ~165 ppm |

| Aromatic-C | δ 110 - 140 ppm |

| Methyl-C | δ ~53 ppm |

| IR Frequencies | |

| C=O Stretch | ~1730 cm⁻¹ |

| C-F Stretch | ~1200 - 1300 cm⁻¹ |

| C-O Stretch (ester) | ~1100 - 1250 cm⁻¹ |

| Aromatic C=C Stretch | ~1450 - 1600 cm⁻¹ |

Note: These are estimated values for illustrative purposes. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity).

Table 3: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by specific DFT calculations.

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of the molecule, Molecular Dynamics (MD) simulations can offer insights into its dynamic behavior over time.

Conformational Analysis and Dynamic Behavior

MD simulations can explore the conformational landscape of this compound. A key aspect to investigate would be the rotational barrier around the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the ester. While the benzene ring itself is rigid, the methyl ester group has rotational freedom. MD simulations would reveal the preferred orientations of the ester group relative to the ring and the energetic barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules or biological targets.

Quantitative Structure-Activity Relationships (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a particular property. While no specific QSAR studies featuring this compound have been identified, the principles of QSAR can be applied to understand how its structural features might contribute to a potential biological activity.

In a hypothetical QSAR study, various molecular descriptors for this compound would be calculated. These can be categorized as:

Electronic descriptors: Dipole moment, HOMO/LUMO energies, partial charges.

Steric descriptors: Molecular volume, surface area, specific conformational parameters.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

These descriptors could then be used to build a model to predict the activity of a series of related compounds. For instance, the lipophilicity (LogP) and electronic properties imparted by the bromine and fluorine atoms would be significant contributors to any QSAR model.

Prediction of Biological Activity or Chemical Properties Based on Molecular Descriptors

Molecular descriptors can be broadly categorized into several classes, including constitutional, topological, geometric, and electronic descriptors. For halogenated aromatic compounds, descriptors related to lipophilicity (e.g., LogP), electronic effects (e.g., HOMO and LUMO energies, dipole moment, and partial charges), and molecular size and shape are often crucial in determining their biological activities, such as toxicity or enzyme inhibition. researchgate.netresearchgate.net For instance, studies on other halogenated benzoates have shown that hydrophobicity and aromaticity are key factors influencing their inhibitory activities. nih.gov

The following table presents a selection of computationally predicted molecular descriptors for this compound, which would be critical inputs for any QSAR or QSPR model.

| Descriptor | Predicted Value | Significance in Predicting Activity/Properties |

|---|---|---|

| Molecular Weight | 251.03 g/mol | Relates to the size of the molecule, influencing transport and binding. |

| XlogP | 2.6 | A measure of lipophilicity, crucial for membrane permeability and hydrophobic interactions with biological targets. uni.lu |

| Topological Polar Surface Area (TPSA) | 26.3 Ų | Predicts the polarity of the molecule, affecting its solubility and ability to cross biological membranes. |

| Number of Hydrogen Bond Acceptors | 2 | Indicates the potential for forming hydrogen bonds, which are critical for specific receptor-ligand interactions. |

| Number of Hydrogen Bond Donors | 0 | |

| Number of Rotatable Bonds | 2 | Relates to the conformational flexibility of the molecule, which can influence its ability to fit into a binding site. |

These descriptors, among many others, can be used to build statistical models that correlate with various biological endpoints. For example, in a study of polychlorinated aromatic compounds, descriptors such as polarizability and measures of molecular shape were found to be significant in predicting toxicity. acs.org Similarly, for a series of benzoylaminobenzoic acid derivatives, hydrophobicity, molar refractivity, and aromaticity were shown to be conducive to inhibitory activity. nih.gov The development of a specific QSAR model for this compound would require a dataset of its biological activities against a particular target.

Reaction Pathway and Transition State Calculations

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions, providing detailed information about the energetics and kinetics of key transformations. For this compound, two primary reaction types are of significant interest: nucleophilic aromatic substitution (SNA_r) and ester hydrolysis.

Energetics and Kinetics of Key Transformations

Nucleophilic Aromatic Substitution (SNA_r):

The presence of two electron-withdrawing fluorine atoms and a bromine atom on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution. In such reactions, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. The reaction typically proceeds through a stepwise mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The stability of this intermediate is crucial for the reaction to occur. Electron-withdrawing groups, particularly those at the ortho and para positions relative to the leaving group, stabilize the Meisenheimer complex and thus accelerate the reaction. masterorganicchemistry.com

While specific kinetic and energetic data for the SNA_r reaction of this compound are not extensively documented in the literature, a computational study on the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) provides a relevant example of the type of data that can be obtained. nih.gov In that study, the Gibbs free energy barriers for the nucleophilic addition and subsequent methanol (B129727) elimination were calculated, revealing the catalytic role of excess nucleophile in the proton transfer step. nih.gov A similar approach could be applied to this compound to predict its reactivity with various nucleophiles and to determine which of the halogen atoms would be the preferred leaving group.

Ester Hydrolysis:

The methyl ester group of this compound can undergo hydrolysis under either acidic or basic conditions to yield the corresponding carboxylic acid, 3-bromo-2,4-difluorobenzoic acid. The mechanism of this reaction involves the nucleophilic attack of water (in acidic conditions) or a hydroxide (B78521) ion (in basic conditions) at the carbonyl carbon. acs.org

Theoretical calculations can model the transition states for both the acid-catalyzed and base-promoted hydrolysis pathways. By comparing the activation energies of these pathways, one can predict which conditions would be more favorable for the reaction. The electronic effects of the bromo and fluoro substituents on the aromatic ring would influence the electrophilicity of the carbonyl carbon and thus affect the rate of hydrolysis. Electron-withdrawing groups generally increase the rate of base-catalyzed hydrolysis by making the carbonyl carbon more susceptible to nucleophilic attack. researchgate.net

The following table illustrates the type of energetic data that could be obtained from a computational study of a key transformation, using a hypothetical nucleophilic substitution reaction as an example.

| Transformation | Reaction Step | Calculated Parameter | Hypothetical Value (kcal/mol) | Interpretation |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNA_r) | Formation of Meisenheimer Complex (Transition State 1) | Activation Energy (ΔG‡₁) | +20.5 | The energy barrier for the initial attack of the nucleophile on the aromatic ring. |

| Departure of Leaving Group (Transition State 2) | Activation Energy (ΔG‡₂) | +5.2 | The energy barrier for the expulsion of the leaving group from the Meisenheimer complex. | |

| Ester Hydrolysis (Base-Catalyzed) | Nucleophilic Attack of OH⁻ (Transition State 1) | Activation Energy (ΔG‡₁) | +15.8 | The energy barrier for the formation of the tetrahedral intermediate. |

| Elimination of Methoxide (B1231860) (Transition State 2) | Activation Energy (ΔG‡₂) | +10.1 | The energy barrier for the collapse of the tetrahedral intermediate to form the carboxylate. |

Applications and Advanced Research Directions

A Valuable Component in Medicinal Chemistry and Drug Discovery

The strategic placement of fluorine and bromine atoms on the benzoate (B1203000) scaffold imparts unique physicochemical properties to molecules, making Methyl 3-bromo-2,4-difluorobenzoate a valuable tool in the synthesis of novel therapeutic agents.

A Precursor for Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound serves as a crucial starting material for the synthesis of complex pharmaceutical intermediates and, ultimately, APIs. The presence of both bromine and fluorine substituents offers multiple reaction sites for chemists to elaborate the core structure. The bromine atom is particularly amenable to various cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful methods for forming carbon-carbon bonds in drug discovery. indiamart.com

While specific, publicly disclosed APIs synthesized directly from this compound are not extensively documented, the utility of closely related compounds is well-established. For instance, the related compound 5-bromo-2,4-difluorobenzoic acid is recognized as an important pharmaceutical intermediate. google.com Furthermore, other fluorinated benzoates, such as Methyl 2,4-difluorobenzoate, are used in the synthesis of integrin αvβ3 antagonists, which have potential applications in antiplatelet therapy. This highlights the potential of the difluorobenzoate scaffold in developing new drugs.

The reactivity of the bromine atom allows for the introduction of various organic moieties, while the fluorine atoms can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the final drug molecule.

A Tool for the Design and Synthesis of Novel Bioactive Molecules

Research into related halogenated benzoates has demonstrated their potential as antimicrobial and anticancer agents. For example, in silico studies on methyl 4-bromo-2-fluorobenzoate have explored its potential as an antifungal agent. This suggests that the strategic placement of halogens on a benzoate ring, as seen in this compound, is a promising strategy for the development of new therapeutic compounds.

The synthesis of bioactive heterocycles is another area where this compound can be applied. The bromo and fluoro substituents can direct cyclization reactions in specific ways, leading to the formation of complex heterocyclic systems that are often found in biologically active natural products and synthetic drugs.

A Scaffold for Combinatorial Chemistry Libraries

In the quest for new drug leads, combinatorial chemistry plays a pivotal role by enabling the rapid synthesis of large libraries of related compounds. The structure of this compound makes it an excellent scaffold for such libraries. nih.gov

The bromine atom provides a convenient handle for diversification through various cross-coupling reactions. By reacting the scaffold with a diverse set of boronic acids (in Suzuki coupling) or alkenes (in Heck coupling), a wide array of substituents can be introduced at this position. Further diversity can be achieved by modifying the methyl ester group, for example, through amidation with a library of amines. This multi-pronged approach allows for the systematic exploration of the chemical space around the difluorobenzoate core, increasing the probability of discovering compounds with desired biological activities.

Expanding Horizons in Materials Science

The influence of fluorine-containing compounds extends beyond medicine into the realm of materials science, where their unique properties can be harnessed to create advanced materials with tailored functionalities.

A Monomer for Fluorinated Polymers with Tuned Properties

A Precursor for Liquid Crystals and Optoelectronic Materials

The rigid, rod-like shape of the difluorobenzoate core, combined with the strong dipole moments introduced by the fluorine atoms, makes this compound a promising precursor for the synthesis of liquid crystals. A closely related compound, 4-bromo-2,3-difluorobenzaldehyde, has been identified as an important intermediate for liquid crystals, suggesting that the difluorobenzene moiety is a favorable structural motif for inducing mesomorphic behavior. google.com

The synthesis of liquid crystals often involves the coupling of aromatic units. The bromine atom on this compound can be readily utilized in cross-coupling reactions to link it to other aromatic cores, leading to the formation of larger, anisotropic molecules capable of forming liquid crystalline phases. The fluorine atoms can influence the mesophase stability and the dielectric anisotropy of the resulting materials, which are critical parameters for their application in display technologies.

Furthermore, the electronic properties of fluorinated aromatic compounds make them attractive for applications in optoelectronic materials, such as organic light-emitting diodes (OLEDs). The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of organic molecules, which can improve charge injection and transport properties. While direct application of this compound in this area is yet to be extensively reported, its structural features suggest it could be a valuable building block for the synthesis of novel host and emitter materials for OLEDs.

Despite a comprehensive search for scientific literature and patent databases, there is currently no publicly available information regarding the specific applications and advanced research directions for the chemical compound This compound as outlined in the requested article structure.

Extensive queries have been conducted to find data on its use in:

Agrochemical and Specialty Chemical Development:

Synthesis of herbicides, insecticides, and fungicides.

Its role as an intermediate for dyes and pigments.

Advanced Synthetic Method Development:

Stereoselective synthesis utilizing this specific compound.

Applications in flow chemistry for its production.

Green chemistry approaches related to its synthesis.

The search results were consistently limited to basic compound information from chemical suppliers and databases, with no detailed research findings, patents, or scholarly articles that would allow for the creation of the requested in-depth scientific article. The available information does not provide the necessary details to populate the specified sections and subsections regarding its practical applications and advanced synthetic methodologies.

Therefore, this article on the "" of this compound cannot be generated at this time due to the absence of relevant scientific and technical data in the public domain.

Future Research Perspectives and Emerging Areas

Sustainable Synthesis and Catalysis

The current production methods for Methyl 3-bromo-2,4-difluorobenzoate, while effective, often rely on traditional synthetic routes that may involve harsh conditions and generate significant waste. The shift towards green chemistry necessitates the exploration of more environmentally friendly and efficient synthetic strategies.

Development of More Environmentally Benign Synthetic Routes

Future research will likely focus on developing synthetic pathways that minimize environmental impact. This includes the use of greener solvents, reducing the number of synthetic steps, and designing processes with higher atom economy. Research into one-pot syntheses or tandem reactions starting from readily available precursors could significantly improve the sustainability profile of this compound. Exploring alternative brominating and fluorinating agents that are less hazardous and have better environmental credentials will be a key area of investigation.

Exploration of Novel Catalysts (e.g., Photocatalysis, Biocatalysis)

The application of novel catalytic systems offers a promising route to more sustainable synthesis.

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-F bonds and the functionalization of aromatic rings under mild conditions. nsf.govnih.govnih.govglpbio.com Future studies could explore the use of photocatalysts to mediate the bromination or fluorination steps in the synthesis of this compound, potentially leading to higher selectivity and reduced energy consumption. For instance, photocatalytic methods have been successfully employed for the synthesis of other fluorinated aromatic compounds, suggesting their applicability to this specific molecule. nsf.govglpbio.com

Biocatalysis: The use of enzymes in organic synthesis is gaining traction due to their high selectivity and ability to operate under mild, aqueous conditions. uni.luorgsyn.orgbldpharm.combldpharm.com Researchers could investigate the potential of engineered enzymes, such as halogenases or esterases, to selectively introduce the bromo and fluoro groups onto a benzoate (B1203000) precursor or to catalyze the esterification step. bldpharm.com While direct biocatalytic routes for this specific compound are yet to be reported, the broader success of biocatalysis in complex organic synthesis suggests it is a fertile ground for future exploration. orgsyn.orgtcichemicals.com

Integration with Artificial Intelligence and Machine Learning

The synergy between chemistry and artificial intelligence (AI) is set to revolutionize how chemical synthesis is approached. For a molecule like this compound, AI and machine learning can offer powerful tools for optimization and discovery.

Predictive Synthesis and Reaction Optimization

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the outcomes of new reactions with a high degree of accuracy. epa.govepa.govscispace.com For the synthesis of this compound, AI models could be used to:

Predict optimal reaction conditions: By analyzing existing data on similar halogenated and fluorinated compounds, machine learning models can suggest the ideal solvents, catalysts, temperatures, and reaction times to maximize yield and minimize byproducts. bldpharm.comsigmaaldrich.com

Identify novel synthetic routes: AI tools can retrospectively analyze the structure of this compound and propose entirely new synthetic pathways that may be more efficient or sustainable than current methods. researchgate.net

Automated Reaction Discovery

The integration of AI with robotic systems allows for high-throughput screening of reaction conditions and the automated discovery of new reactions. An automated platform could rapidly test various combinations of substrates, reagents, and catalysts for the synthesis of this compound, accelerating the pace of research and development. This approach has been successfully demonstrated for the fluorination of other organic compounds.

Exploration of Unconventional Reactivity

Beyond its role as a synthetic intermediate, the unique arrangement of bromo and fluoro substituents on the aromatic ring of this compound suggests the potential for unexplored reactivity. Future research could focus on activating the C-Br or C-F bonds to participate in novel coupling reactions or to introduce new functional groups. The electronic effects of the two fluorine atoms and the bromine atom could lead to unusual regioselectivity in electrophilic or nucleophilic aromatic substitution reactions. Investigating its behavior under unconventional conditions, such as in flow reactors or under microwave irradiation, could also unveil new chemical transformations.

Radical Reactions and Photoredox Catalysis

The unique structural features of this compound, particularly the presence of a carbon-bromine bond, position it as a promising substrate for radical reactions, an area of burgeoning interest in modern organic synthesis. The exploration of its reactivity under photoredox catalysis is a significant avenue for future research. Visible-light photoredox catalysis has emerged as a powerful tool for forging carbon-carbon and carbon-heteroatom bonds under mild conditions, often exhibiting high levels of chemo- and regioselectivity. acs.org

The C–Br bond in this compound can be targeted for homolytic cleavage to generate an aryl radical. This reactive intermediate can then participate in a variety of synthetic transformations. Photoredox catalysis, which utilizes light-absorbing catalysts to initiate single-electron transfer (SET) processes, is particularly well-suited for this purpose. acs.orgnih.gov For instance, the combination of a photocatalyst with a nickel catalyst has proven effective for the cross-coupling of aryl halides with alkyl radical precursors. nih.gov This dual catalytic system could potentially be applied to this compound to introduce diverse alkyl groups at the 3-position of the benzene (B151609) ring.

Furthermore, organic photoredox catalysts, such as phenothiazine (B1677639) derivatives, offer the ability to tune reduction potentials, which could allow for the chemoselective activation of the C-Br bond in the presence of other functional groups. acs.org This would enable selective C-C cross-coupling reactions or reductive dehalogenations. acs.org Another advanced technique, consecutive photoinduced electron transfer (conPET), overcomes the energetic limitations of single-photon excitation, allowing for the reduction of less reactive aryl halides. nih.gov This could be particularly useful for activating the C-Br bond in electron-deficient systems like this compound. The resulting aryl radicals can be trapped by hydrogen atom donors or utilized in carbon-carbon bond forming reactions. nih.gov

Future research in this area would likely focus on developing specific protocols for the functionalization of this compound using these photoredox strategies. This could include its use in direct arylation, (perfluoro)alkylation, and acylation reactions, expanding its utility as a versatile building block in the synthesis of complex molecules. acs.org

Electrochemistry in Synthetic Transformations

Electrochemistry represents another frontier for expanding the synthetic utility of this compound. As a green and sustainable technology, electrosynthesis uses electrons as traceless reagents to drive chemical reactions, often under mild conditions and with high selectivity. acs.org For a substrate like this compound, electrochemical methods can be employed to transform the aryl-bromide bond into other valuable functional groups.

A particularly promising application is electrochemical carboxylation, where the bromine atom is replaced by a carboxylic acid group using carbon dioxide (CO2) as a C1 source. nih.govresearchgate.net This transformation is highly attractive from a green chemistry perspective, as it utilizes an abundant and renewable feedstock. researchgate.net Nickel-catalyzed electroreductive carboxylation of unactivated aryl halides has been shown to be a general and practical method. nih.govspringernature.com This process would likely involve the oxidative addition of this compound to a Ni(0) complex, followed by reduction of the resulting aryl-Ni(II) species and subsequent reaction with CO2. nih.gov Such a reaction would provide a direct route to 2,4-difluoro-3-(methoxycarbonyl)benzoic acid, a potentially valuable intermediate for pharmaceuticals and materials.

Beyond carboxylation, the electrochemical reduction of the C-Br bond in this compound can generate aryl radicals or other reactive intermediates. researchgate.net These intermediates can then participate in intramolecular cyclizations or intermolecular coupling reactions. The use of organic mediators in electroreductive processes can facilitate these transformations without the need for sacrificial metal anodes. researchgate.net

Moreover, electrochemical methods can be employed for selective fluorination or defluorination reactions, although these are less directly applicable to modifying the bromine position. acs.orgnih.gov However, the principles of controlling redox potentials in electrochemical systems could be harnessed to achieve selective transformations at the C-Br bond while leaving the fluorine atoms and the methyl ester group intact. Future research will likely focus on optimizing reaction conditions, such as the choice of electrode materials, supporting electrolytes, and catalysts, to achieve high efficiency and selectivity in the electrochemical transformations of this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H5BrF2O2 |

| Molecular Weight | 249.9441 Da |

| Appearance | Not specified |

| CAS Number | 935534-49-9 |

Table 2: Spectroscopic Data of this compound

| Type of Spectrum | Data |

| SMILES | COC(=O)C1=C(C(=C(C=C1)F)Br)F |

| InChI | InChI=1S/C8H5BrF2O2/c1-13-8(12)4-2-3-5(10)6(9)7(4)11/h2-3H,1H3 |

| InChIKey | SKRVCQHKXUICKH-UHFFFAOYSA-N |

Q & A

Basic: What are the recommended synthetic routes for Methyl 3-bromo-2,4-difluorobenzoate?

Answer:

The synthesis typically involves sequential halogenation and esterification. A common approach is:

Bromination and Fluorination: Start with 2,4-difluorobenzoic acid. Introduce bromine at the 3-position via electrophilic aromatic substitution (EAS) using brominating agents (e.g., Br₂/FeBr₃) under controlled conditions to avoid over-bromination. Fluorine’s electron-withdrawing effect directs bromine to the meta position .

Esterification: React the brominated acid with methanol in the presence of a catalyst (e.g., H₂SO₄ or DCC/DMAP) to form the methyl ester. Solvents like dichloromethane or DMF enhance reaction efficiency .

Purification: Use column chromatography or recrystallization to isolate the product. Confirm purity via HPLC (>97%) and structural integrity via ¹⁹F NMR .

Basic: How should researchers characterize this compound?

Answer:

Employ a multi-technique approach:

- Spectroscopy:

- ¹H/¹³C NMR: Identify proton environments (e.g., ester methyl at ~3.9 ppm) and carbon shifts influenced by electronegative substituents.

- ¹⁹F NMR: Resolve fluorine coupling patterns (e.g., 2,4-difluoro substituents) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and isotopic patterns (Br, F).

- Chromatography: HPLC with UV detection (λ = 254 nm) ensures purity >97% .

Advanced: How do electronic effects of substituents influence nucleophilic substitution in this compound?

Answer:

The bromine at the 3-position is activated for SNAr (nucleophilic aromatic substitution) due to:

- Electron-Withdrawing Effects: Fluorine at 2- and 4-positions deactivate the ring, directing nucleophiles to the brominated position.

- Ortho/Meta-Para Directors: Fluorine’s meta-directing nature stabilizes transition states at the 3-position.

Methodological Insight: Use DFT calculations to map electron density and predict reactivity. Experimentally, test with amines or thiols in polar aprotic solvents (e.g., DMSO) at 60–80°C .

Advanced: How can conflicting data on cross-coupling reactivity be resolved?

Answer:

Discrepancies in Suzuki or Buchwald-Hartwig reactions may arise from:

- Catalyst-Ligand Mismatch: Screen Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) with ligands (XPhos, SPhos) to optimize coupling efficiency.

- Solvent Effects: Test polar (DMF) vs. non-polar (toluene) solvents; additives like K₂CO₃ may enhance kinetics.

- Byproduct Analysis: Use LC-MS to identify undesired intermediates (e.g., debromination products). Publish negative results to clarify literature .

Advanced: What strategies improve yield in multi-step syntheses involving this compound?

Answer:

- Stepwise Optimization: Isolate and characterize intermediates (e.g., brominated acid) before esterification.

- In Situ Monitoring: Use FTIR to track ester formation (C=O stretch at ~1720 cm⁻¹).

- Protecting Groups: Temporarily protect reactive sites (e.g., –OH) during halogenation to prevent side reactions .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Hazard Mitigation: Wear PPE (gloves, goggles) due to irritant properties (H315, H319). Avoid inhalation (H335) .

- Storage: Keep at 2–8°C in airtight containers to prevent hydrolysis.

- Waste Disposal: Neutralize with dilute NaOH before disposal in halogenated waste streams .

Advanced: How does this compound compare to its 5-bromo isomer in reactivity?

Answer:

- Regioselectivity: The 3-bromo isomer undergoes faster SNAr due to better activation by adjacent fluorines. The 5-bromo isomer (e.g., Methyl 5-bromo-2,4-difluorobenzoate) shows reduced reactivity due to steric hindrance and electronic deactivation.